Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiophene ring, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and thiophene moieties, followed by their coupling with the piperidine ring. Common synthetic routes include:
Formation of Benzo[d][1,3]dioxole: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of Thiophene Moiety: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole and thiophene moieties with the piperidine ring using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as tubulin, a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent growth inhibition properties against cancer cell lines.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is unique due to its combination of the benzo[d][1,3]dioxole, thiophene, and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-17(12-1-2-15-16(9-12)21-11-20-15)18-6-3-13(4-7-18)22-14-5-8-23-10-14/h1-2,5,8-10,13H,3-4,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIWJVITLWRVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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